1-Allyl-4-(trifluoromethyl)piperidine
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Overview
Description
1-Allyl-4-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of an allyl group and a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-(trifluoromethyl)piperidine can be synthesized through several methods. One common approach involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine using catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere . The reaction typically occurs at room temperature and under atmospheric pressure, resulting in the formation of 4-(trifluoromethyl)piperidine, which can then be further functionalized to introduce the allyl group.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation techniques, with optimization for large-scale synthesis. The use of continuous flow reactors and efficient purification methods, such as distillation and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl or trifluoromethyl positions, using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or Raney nickel catalysts.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly for its ability to modulate biological targets.
Mechanism of Action
The mechanism of action of 1-Allyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-Allyl-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidine: Lacks the allyl group but shares the trifluoromethyl substitution, making it less versatile in certain synthetic applications.
1-Allyl-4-methylpiperidine: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical and biological properties.
1-Allyl-4-(fluoromethyl)piperidine: Similar structure but with a fluoromethyl group, leading to different reactivity and interaction profiles
The uniqueness of this compound lies in its combination of the allyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-prop-2-enyl-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h2,8H,1,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFOZZUYNRCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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